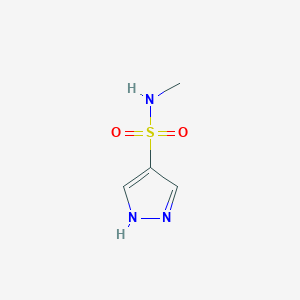

N-methyl-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-7-3-4/h2-3,5H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWBPNRQROCNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295859 | |

| Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178430-81-3 | |

| Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178430-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pre Clinical Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The pyrazole-sulfonamide core has been identified as a versatile pharmacophore, demonstrating inhibitory activity against a wide range of enzymes. These interactions are central to its potential applications in antimicrobial, anti-inflammatory, antidiabetic, and neurodegenerative disease contexts.

Sulfonamide-based drugs are a well-established class of antimicrobial agents that function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. jrespharm.comnih.gov By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydropteroate, which is essential for the synthesis of nucleic acids required for bacterial replication. jrespharm.comnih.govnih.gov This mechanism confers a bacteriostatic effect, halting the growth and proliferation of susceptible bacteria. nih.gov

The pyrazole (B372694) moiety, when incorporated into a sulfonamide structure, has been explored for its potential to yield potent DHPS inhibitors. Research into pyrazole-based sulfonamide derivatives has confirmed their activity against various bacterial strains. jrespharm.comresearchgate.net For instance, a series of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxamide derivatives bearing a sulfonamide linkage showed selective antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL. jrespharm.com

While direct enzyme inhibition data for N-methyl-1H-pyrazole-4-sulfonamide is not extensively detailed, studies on structurally related compounds highlight the potential of this class. A notable example is a fused 1H-pyrazolo[4,3-c]pyrid-2-one derivative, which was identified as a potent dual inhibitor of both DHPS and dihydrofolate reductase (DHFR). This compound demonstrated significant inhibition of the DHPS enzyme with a half-maximal inhibitory concentration (IC50) value of 2.76 μg/mL. nih.govacs.org This finding underscores the capacity of the pyrazole core to serve as a scaffold for effective DHPS inhibitors. nih.gov

Table 1: Antimicrobial and DHPS Inhibitory Activity of Pyrazole-Sulfonamide Derivatives

| Compound/Derivative Class | Activity Type | Measurement | Value | Target Organism/Enzyme |

|---|---|---|---|---|

| 1-[(2,4-Dichlorophenyl)methyl]-N-(benzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide Derivatives | Antibacterial Activity | MIC | 1 - 125 µg/mL | Bacillus subtilis |

Meprins are zinc-dependent metalloproteinases (meprin α and meprin β) implicated in various pathological processes, including inflammation, fibrosis, and cancer. nih.gov The development of inhibitors for these enzymes is an active area of research. The pyrazole scaffold has been used as a basis for creating potent inhibitors of both meprin isoforms.

Structure-activity relationship (SAR) studies have led to the development of 3,4,5-substituted pyrazole derivatives with significant inhibitory activity. These compounds often feature a hydroxamic acid moiety as a zinc-chelating group. One study reported a pyrazole derivative that proved to be a highly potent pan-meprin inhibitor, displaying inhibition constants (Kᵢ) in the low nanomolar range for both meprin α and meprin β. The high potency is suggested to result from interactions between a halophenol moiety and an arginine residue within the enzyme's active site, along with π-π stacking between the pyrazole core and tyrosine residues. researchgate.net Other research efforts have identified sulfonamide-hydroxypropanamide derivatives as sub-micromolar inhibitors of meprin α with greater than 30-fold selectivity over meprin β and other related metalloproteinases. nih.gov

Table 2: Meprin Inhibition by Pyrazole-Based Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC50 | Selectivity |

|---|---|---|---|

| Pyrazole-based hydroxamic acid derivative | Meprin α | Low nanomolar Kᵢ | Pan-inhibitor |

| Pyrazole-based hydroxamic acid derivative | Meprin β | Low nanomolar Kᵢ | Pan-inhibitor |

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA is considered a promising therapeutic strategy for managing pain and inflammation by preserving endogenous PEA levels. nih.govnih.gov

A novel class of potent and systemically available NAAA inhibitors has been developed featuring a pyrazole sulfonamide core integrated into an azabicyclo[3.2.1]octane structure. nih.gov An extensive SAR study led to the discovery of a lead compound, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689). This compound was found to be a highly potent, non-covalent inhibitor of human NAAA with an IC50 value in the low nanomolar range. nih.gov Its superior pharmacological and pharmacokinetic profile suggests that pyrazole sulfonamide-based compounds could be valuable tools for managing inflammatory conditions. nih.gov

Table 3: NAAA Inhibition by a Pyrazole Sulfonamide Derivative

| Compound | Target Enzyme | Inhibition | IC50 |

|---|

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. The benzenesulfonamide (B165840) group is a classic zinc-binding function used in the design of CA inhibitors.

Derivatives incorporating a pyrazole-carboxamide moiety have been investigated as inhibitors of several human (h) CA isoforms, including the cytosolic hCA-I and hCA-II. nih.gov In one study, a series of [4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamides and their N-phenethyl analogs were synthesized and evaluated. nih.gov The inhibitory activity was found to be highly dependent on the substitution pattern on both the pyrazole and phenyl rings. For the cytosolic isoform hCA-II, inhibition constants (Kᵢ) were in the range of 3.3 to 866.7 nM. nih.gov Another study on sulfonamide-bearing pyrazolone (B3327878) derivatives reported Kᵢ values ranging from 18.03 to 75.54 nM for hCA-I and 24.84 to 85.42 nM for hCA-II. researchgate.net These findings demonstrate that the pyrazole sulfonamide scaffold can be fine-tuned to achieve potent and, in some cases, selective inhibition of CA isozymes. researchgate.netnih.gov

Table 4: Inhibition of Carbonic Anhydrase Isozymes by Pyrazole-Sulfonamide Derivatives

| Derivative Class | Target Isozyme | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| Sulfonamide-bearing pyrazolones | hCA-I | 18.03 - 75.54 nM |

| Sulfonamide-bearing pyrazolones | hCA-II | 24.84 - 85.42 nM |

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established strategy for managing postprandial hyperglycemia in diabetes mellitus. acs.org Recent research has explored pyrazole derivatives as potential inhibitors of these enzymes.

A study focused on novel C-4 sulfenylated pyrazoles, synthesized through the condensation of a thiolated 1,3-diketone and a benzenesulfonamide hydrazine, revealed significant α-amylase inhibitory activity. All tested derivatives in this class showed good inhibition, with two compounds in particular (a 4-chlorophenyl derivative and a 4-nitrophenyl derivative) displaying higher potency than the standard drug, acarbose. These two compounds were also effective inhibitors of α-glucosidase. Kinetic studies indicated that their mechanism of action was a mixed mode of inhibition for both enzymes. bldpharm.com

Table 5: Glycosidase Inhibition by Sulfonamide-Pyrazole Analogs

| Compound Class | Target Enzyme | Activity | Inhibition Mode |

|---|---|---|---|

| C-4 Sulfenylated Pyrazoles | α-Amylase | Potent (some > acarbose) | Mixed |

Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. The pyrazole scaffold has been successfully incorporated into compounds designed as AChE inhibitors.

A series of novel sulfonamide-bearing pyrazolone derivatives demonstrated potent inhibitory activity against both AChE and butyrylcholinesterase (BChE). researchgate.netnih.gov For AChE, the inhibition constants (Kᵢ) were in the low nanomolar range, from 7.45 to 16.04 nM, indicating high potency. researchgate.net In a separate study, N-substituted pyrazole derivatives containing an α-aminophosphonate group were also found to be extremely potent AChE inhibitors, with IC50 values as low as 0.017 µM (17 nM). nih.gov These compounds acted as mixed-type inhibitors, suggesting they bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov These results highlight the significant potential of the pyrazole nucleus as a core element in the design of effective anti-Alzheimer's agents. nih.govresearchgate.net

Table 6: Acetylcholinesterase Inhibition by Pyrazole Derivatives

| Compound Class | Measurement | Value | Inhibition Type |

|---|---|---|---|

| Sulfonamide-bearing pyrazolones | Kᵢ | 7.45 - 16.04 nM | - |

Cyclin-Dependent Kinase (CDK) Inhibition (Anticancer Context)

The pyrazole moiety is a key structural element in several known kinase inhibitors. drugbank.com In the context of Cyclin-Dependent Kinase (CDK) inhibition, which is a critical approach in cancer therapy, derivatives of pyrazole have demonstrated significant potential. nih.govclinicaltrials.gov For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been synthesized and shown to exhibit potent inhibition of both FMS-like tyrosine kinase 3 (FLT3) and CDKs. nih.gov A crucial finding from this research was that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole ring is critical for this dual inhibitory activity. nih.gov

Furthermore, a compound identified as 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide, which contains the N-methyl-1H-pyrazole core, has been reported to be a potent inhibitor of multiple CDKs, with particular activity against CDK1, CDK2, and CDK9. This discovery has led to the development of a new series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potential CDK2 inhibitors through a bioisosteric replacement strategy of the phenylsulfonamide moiety. drugbank.com One of the most potent compounds from this series demonstrated a CDK2 inhibitory constant (Ki) of 0.005 µM. drugbank.com These findings underscore the importance of the N-methyl-pyrazole scaffold in the design of potent and selective CDK inhibitors for cancer treatment.

γ-Secretase Inhibition (Anti-Alzheimer's Context)

γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Consequently, inhibition of γ-secretase is a major therapeutic strategy. The sulfonamide-pyrazole scaffold has been successfully utilized to develop potent γ-secretase inhibitors. Through a pharmacophore-based approach, novel tricyclic sulfonamide-pyrazoles were developed from initial high-throughput screening hits. nih.gov These compounds demonstrated high in vitro potency. nih.gov

Further research has led to the discovery of a novel series of benzo [3.2.1] bicyclic sulfonamide-pyrazoles that act as potent, selective, and efficacious γ-secretase inhibitors. nih.gov These complex pyrazole-sulfonamide derivatives have shown the ability to reduce cortical Aβx-40 levels in mice following oral administration, highlighting their potential for in vivo activity. nih.gov A significant aspect of their development is achieving selectivity over Notch, another substrate of γ-secretase, to minimize potential side effects. nih.gov

Bacterial Topoisomerase Inhibition

While direct evidence for N-methyl-1H-pyrazole-4-sulfonamide as a bacterial topoisomerase inhibitor is not currently available in the reviewed literature, the broader class of pyrazole sulfonamides has been investigated for antimicrobial activities. One notable example is the pyrazole sulfonamide inhibitor DDD85646, which has been identified as a potent inhibitor of N-myristoyltransferase in Trypanosoma brucei, the protozoan parasite responsible for African trypanosomiasis. frontiersin.org Although not a bacterial topoisomerase, this finding indicates the potential for pyrazole sulfonamides to inhibit essential enzymes in pathogenic microorganisms.

Cyclooxygenase (COX-1/COX-2) Inhibition (Anti-inflammatory Context)

The pyrazole-sulfonamide scaffold is famously represented in the anti-inflammatory drug celecoxib (B62257), a selective inhibitor of cyclooxygenase-2 (COX-2). drugbank.comnih.govyoutube.com Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, demonstrates how the pyrazole and sulfonamide moieties can be combined to achieve potent and selective enzyme inhibition. nih.gov The selective inhibition of COX-2 is responsible for the analgesic, anti-inflammatory, and antipyretic effects of celecoxib, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. nih.govwikipedia.org

The mechanism of action involves the direct targeting of the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. youtube.com The sulfonamide group of celecoxib is crucial for its selective binding to the COX-2 active site. Reviews of pyrazole derivatives have highlighted the development of numerous analogues with potent anti-inflammatory and COX-2 inhibitory activities, some even surpassing the efficacy of celecoxib in preclinical models. nih.gov For instance, novel pyrazole sulfonamide derivatives have been reported as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), suggesting a broader anti-inflammatory profile. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Based on the available scientific literature, there is no specific information regarding the inhibitory activity of N-methyl-1H-pyrazole-4-sulfonamide or closely related pyrazole-sulfonamide derivatives on the xanthine oxidase enzyme.

In Vitro Pharmacological Characterization in Cellular Models

Antiproliferative and Antitumor Efficacy

The antiproliferative and antitumor potential of the pyrazole-sulfonamide scaffold has been demonstrated in various studies. While data on N-methyl-1H-pyrazole-4-sulfonamide is not specifically reported, research on closely related analogues provides valuable insights.

A study focused on the synthesis and biological evaluation of new 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives revealed their in vitro antiproliferative activity against the U937 human monocytic leukemia cell line. nih.govacs.orgresearchgate.netsyr.edu These compounds were assessed using the CellTiter-Glo Luminescent cell viability assay. nih.govresearchgate.net The study found that several of these derivatives exhibited antiproliferative effects without inducing cytotoxicity, as measured by LDH activity. nih.govresearchgate.net

The general structure of these tested compounds involves a pyrazole-4-sulfonamide core with various substituents. The antiproliferative activity of these compounds highlights the potential of the pyrazole-sulfonamide scaffold as a basis for the development of new anticancer agents. nih.govnih.gov The broader classes of pyrazole and sulfonamide derivatives have been extensively reviewed for their anticancer properties, with many compounds showing significant cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net

Table 1: Antiproliferative Activity of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells

| Compound ID | Base Structure | Substituent (R) | IC50 (µM) |

| MR-S1-1 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-phenylethyl | >50 |

| MR-S1-2 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(cyclohex-1-en-1-yl)ethyl | 23.45 |

| MR-S1-3 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(4-methoxyphenyl)ethyl | >50 |

| MR-S1-4 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(4-methoxyphenyl)ethyl | 45.32 |

| MR-S1-5 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(4-chlorophenyl)ethyl | 31.23 |

| MR-S1-6 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(4-chlorophenyl)ethyl | 21.45 |

| MR-S1-7 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(p-tolyl)ethyl | >50 |

| MR-S1-8 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(p-tolyl)ethyl | 48.76 |

| MR-S1-9 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(m-tolyl)ethyl | >50 |

| MR-S1-10 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(m-tolyl)ethyl | 41.23 |

| MR-S1-11 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(3-methoxyphenyl)ethyl | >50 |

| MR-S1-12 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(3-methoxyphenyl)ethyl | 49.87 |

| MR-S1-13 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(3-chlorophenyl)ethyl | 29.87 |

| MR-S1-14 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(3-chlorophenyl)ethyl | 20.12 |

| MR-S1-15 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(2-chlorophenyl)ethyl | 34.54 |

| MR-S1-16 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(2-chlorophenyl)ethyl | 24.56 |

| MR-S1-17 | 3,5-dimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(thiophen-2-yl)ethyl | 41.23 |

| MR-S1-18 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-(thiophen-2-yl)ethyl | 28.98 |

| MR-S1-19 | 1,3,5-trimethyl-N-(R)-1H-pyrazole-4-sulfonamide | 2-phenylethyl | 43.23 |

| Data sourced from a study on new pyrazole-4-sulfonamide derivatives. nih.gov |

Antimicrobial Activity Spectrum

The pyrazole and sulfonamide moieties are individually known for their antimicrobial properties. Consequently, hybrid molecules incorporating both scaffolds have been synthesized and evaluated for their potential as novel antimicrobial agents.

The antibacterial potential of pyrazole-sulfonamide derivatives has been a subject of significant research interest. Studies have shown that these compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria.

One study reported the synthesis of a series of pyrazole-derived N-aryl amines and their evaluation as anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) agents. nih.gov Several of these novel molecules demonstrated moderate activity against Gram-positive bacteria. nih.gov Specifically, methyl-substituted along with chloro- and bromo-substituted N-arylamine derivatives showed activity against MRSA with minimum inhibitory concentrations (MICs) as low as 16 μg/mL. nih.gov Dichloro-substituted N-arylamine-derived pyrazoles also exhibited activity against MRSA at a concentration of 16 μg/mL. nih.gov

Another study focused on pyrazole-thiazole hybrids containing a hydrazone moiety, which showed antibacterial activity with MIC/MBC (minimum bactericidal concentration) values ranging from 1.9/7.8 μg/mL to 3.9/7.8 μg/mL. These compounds were also effective against strains of S. aureus and Klebsiella planticola.

Furthermore, pyrazole-derived oxazolidinone compounds have been identified as potent antimicrobial agents. One such compound demonstrated superior activity against MRSA strains, with MIC values in the range of 0.25–2.0 μg/ml, which was better than the established antibiotic linezolid. Research has also highlighted pyrazole-thioxothiazolidinone hybrids as potent growth inhibitors of Streptococcus mutans, a key contributor to tooth decay, with an MIC value of 1 μg/ml. nih.gov

The antifungal properties of pyrazole-containing compounds are also well-documented. A series of novel sulfonate scaffold-containing pyrazolecarbamide derivatives were synthesized and evaluated for their bioactivity. The research highlighted that these compounds possess potential antifungal activity. nih.gov

Another study focused on N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, which demonstrated good in vivo antifungal activity against Rhizoctonia solani, a plant pathogenic fungus. nih.gov The IC50 value for this compound was 7.48 mg L-1, and it showed significantly higher in vitro inhibitory activity compared to the commercial fungicide bixafen. nih.gov

While these findings underscore the potential of the broader class of pyrazole derivatives as antifungal agents, specific antifungal activity data for N-methyl-1H-pyrazole-4-sulfonamide was not found in the reviewed scientific literature.

Interactive Data Table: Antimicrobial Activity of Pyrazole-Sulfonamide Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |

| Methyl, Chloro, Bromo substituted N-aryl pyrazole amines | MRSA | 16 μg/mL | nih.gov |

| Dichloro substituted N-aryl pyrazole amines | MRSA | 16 μg/mL | nih.gov |

| Pyrazole-thiazole hybrids | S. aureus, K. planticola | 1.9/7.8 μg/mL - 3.9/7.8 μg/mL (MIC/MBC) | |

| Pyrazole-derived oxazolidinones | MRSA | 0.25–2.0 μg/ml | nih.gov |

| Pyrazole-thioxothiazolidinone hybrids | Streptococcus mutans | 1 μg/ml | nih.gov |

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | 7.48 mg L-1 (IC50) | nih.gov |

Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

The pyrazole scaffold is a recurring motif in compounds investigated for their antitubercular properties. nih.govresearchgate.net Numerous studies have explored the synthesis and evaluation of various pyrazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net Specifically, derivatives of pyrazole-4-carboxamide and sulfonamide-based pyrazole-clubbed pyrazoline have shown activity against the H37Rv strain of M. tuberculosis. nih.govjapsonline.com For instance, certain pyrazole carboxamide derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/ml. japsonline.com Another study on sulfonamide-based pyrazole-clubbed pyrazoline derivatives reported compounds with excellent activity, achieving 99% inhibition at a concentration of 10.2 μg/mL against the H37Rv strain. acs.org

However, a comprehensive search of the available scientific literature did not yield specific data on the antitubercular activity of N-methyl-1H-pyrazole-4-sulfonamide against Mycobacterium tuberculosis H37Rv. While the broader class of pyrazole sulfonamides has shown promise, dedicated studies on this particular compound are not publicly available.

Antileishmanial Activity (e.g., Leishmania amazonensis, L. chagasi, L. braziliensis)

The search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, has led to the investigation of various heterocyclic compounds, including pyrazole derivatives. nih.gov Research has demonstrated that certain 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit activity against promastigote forms of Leishmania infantum (synonymous with L. chagasi) and Leishmania amazonensis. nih.gov Some of these compounds showed an inhibitory profile comparable to the reference drug pentamidine, with IC50 values in the micromolar range. nih.gov Additionally, a series of novel amino-pyrazole ureas has been identified with potent in vitro activity against Leishmania donovani and in vivo efficacy against L. infantum. acs.org

Despite the documented antileishmanial potential within the broader pyrazole and pyrazole sulfonamide classes, there is no specific information available in the reviewed literature regarding the activity of N-methyl-1H-pyrazole-4-sulfonamide against Leishmania amazonensis, L. chagasi, or L. braziliensis.

Antioxidant and Radical Scavenger Abilities

The pyrazole nucleus is recognized for its antioxidant properties, which are often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov Various synthetic pyrazole derivatives have been evaluated for their capacity to scavenge free radicals, demonstrating potential as antioxidant agents. nih.gov The combination of a pyrazole ring with a sulfonamide moiety has also been explored, with some derivatives showing antioxidant activity. nih.gov

A thorough review of existing research reveals a lack of specific studies focused on the antioxidant and radical scavenging abilities of N-methyl-1H-pyrazole-4-sulfonamide . While the general classes of pyrazoles and pyrazole sulfonamides are known for these properties, quantitative data for this specific compound are not available.

Effects on Plant Responses (e.g., Arabidopsis Triple Response)

The "triple response" in Arabidopsis thaliana seedlings is a classic bioassay used to study the effects of ethylene (B1197577), a key plant hormone that regulates growth and development. nih.govnih.gov This response is characterized by the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. nih.gov The ethylene signaling pathway involves a series of protein components, including receptors and kinases, that mediate the plant's response to the hormone. mdpi.com

Currently, there are no published studies investigating the effect of N-methyl-1H-pyrazole-4-sulfonamide on the Arabidopsis triple response or its potential interaction with the ethylene signaling pathway.

Molecular Interaction and Binding Affinity Studies

Understanding the molecular interactions of a compound is crucial for elucidating its mechanism of action. This often involves ligand-target binding assays and enzyme kinetics studies.

Ligand-Target Binding Assays

For various pyrazole sulfonamide derivatives, ligand-target binding has been investigated. For instance, a series of pyrazole sulfonamides were identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT), a potential drug target for human African trypanosomiasis. nih.govacs.org X-ray crystallography has revealed how these inhibitors bind within the enzyme's active site. nih.govacs.org

However, specific ligand-target binding data for N-methyl-1H-pyrazole-4-sulfonamide is not available in the current scientific literature.

Mechanism of Action Elucidation through Enzyme Kinetics

Enzyme kinetics studies are instrumental in determining the mode of action of an inhibitor. For example, some novel pyrazole sulfonamide derivatives have been shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC50 values in the micromolar range. mdpi.comnih.gov

A review of the literature indicates that no enzyme kinetics studies have been published specifically for N-methyl-1H-pyrazole-4-sulfonamide . Therefore, its mechanism of action at the enzymatic level remains uncharacterized.

Structure Activity Relationship Sar Studies of N Methyl 1h Pyrazole 4 Sulfonamide Derivatives

Impact of Pyrazole (B372694) Ring Substituents on Biological Activity

The pyrazole ring serves as a versatile scaffold, and substitutions at its various positions have been shown to significantly modulate the activity of these derivatives.

The substitution on the pyrazole nitrogen atom plays a pivotal role in determining the biological activity, often by influencing the lipophilicity of the molecule.

The introduction of different lipophilic moieties at the N-position of the pyrazole ring has been shown to have a variable impact on inhibitory activity. For instance, the N-substitution with methyl and phenyl groups on a 3,5-diphenylpyrazole (B73989) scaffold resulted in a four- to six-fold decrease in activity against meprin α and β. nih.gov In another study, while polar substituents generally led to decreased potency, the introduction of more apolar moieties like methyl-cyclohexyl showed moderate activity. frontiersin.org

Conversely, the incorporation of acidic groups can enhance activity. The introduction of aromatic carboxylic acid substitutions at a benzylic unit attached to the pyrazole nitrogen led to a three-fold improvement in activity against meprin α and had a particularly favorable effect on the inhibition of meprin β. nih.gov Theoretical studies calculating the logarithm of the partition coefficient (logP) have been employed to better understand the effects of lipophilicity on the biological activities of these compounds. scielo.org.mx The strategic introduction of a piperidine (B6355638) linker was explored to provide a handle for further modifications to introduce polarity. frontiersin.org

| Compound Series | N-Substitution | Effect on Lipophilicity (Qualitative) | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 3,5-diphenylpyrazole derivatives | Methyl, Phenyl | Increased | 4- to 6-fold decrease in activity against meprin α and β | nih.gov |

| 3,5-diphenylpyrazole derivatives | Benzylic unit with aromatic carboxylic acid | Increased polarity | 3-fold improved activity against meprin α; favorable effect on meprin β inhibition | nih.gov |

| Pyrazolone (B3327878) derivatives | Methyl-cyclohexyl | Increased | Moderate activity | frontiersin.org |

| Pyrazolone derivatives | Ethyl-esters | Increased | Decreased potency | frontiersin.org |

| Hispolon pyrazole sulfonamides | - | Theoretical logP values calculated | To ascertain lipophilicity effects on antitubercular activity | scielo.org.mx |

The position of methyl and other alkyl groups on the pyrazole ring is a critical determinant of biological activity. nih.govsemanticscholar.org Modifications at positions 3 and 5 of the pyrazole scaffold have been extensively evaluated. nih.gov

In one study, the introduction of a methyl group at position 3(5) of a 3,5-diphenylpyrazole led to a decrease in inhibitory activity against meprin α. nih.gov However, in a different series of pyrazole sulfonamides, an n-propyl chain at position 5 of the pyrazole resulted in a three-fold increase in potency, suggesting the presence of a lipophilic pocket that can accommodate an aliphatic side chain of a specific size. semanticscholar.org Further exploration with a 3,5-diethyl substitution on the pyrazole ring resulted in a nearly two-fold drop in activity compared to the corresponding 3-methyl-5-ethyl derivative, indicating that simply increasing lipophilicity at both positions is not necessarily beneficial. nih.gov The electronic nature of substituents at positions 3 and 5 can also influence the tautomeric equilibrium of the pyrazole ring, which in turn can affect its reactivity and biological properties. mdpi.com

| Scaffold | Alkyl Group and Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 3,5-diphenylpyrazole | Methyl at position 3(5) | Decrease in inhibitory activity against meprin α | nih.gov |

| Pyrazole sulfonamide | n-Propyl at position 5 | 3-fold higher potency | semanticscholar.org |

| Pyrazole sulfonamide | 3,5-diethyl substitution | ~2-fold drop in activity compared to 3-methyl-5-ethyl derivative | nih.gov |

| 3,5-diphenylpyrazole | Cyclopentyl at position 3(5) | Similar activity compared to the unsubstituted parent compound | nih.gov |

The fusion of aromatic or heteroaromatic rings to the pyrazole core can lead to highly potent compounds. nih.gov These fused systems represent promising lead structures, often exhibiting favorable selectivity profiles. nih.gov For example, pyrazolo[1,5-a]quinazolines have been investigated as dual inhibitors of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/mGlu3). nih.gov In this series, aryl substitutions on the pyrazole ring were a key area of modification to understand the structure-activity relationship. nih.gov The introduction of an electron-rich benzodioxolane moiety attached to the pyrazole nitrogen, however, had only a marginal effect on the inhibitory activity against meprin α compared to an N-benzylated pyrazole. nih.gov

| Fused System | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Fused heteroaromatic derivatives | Meprin inhibitors | Represent the most potent inhibitors reported to date for this target. | nih.gov |

| Pyrazolo[1,5-a]quinazolines | Dual mGlu2/mGlu3 NAMs | Aryl-substitutions on the pyrazole ring were crucial for activity. A 3-pyridyl group at R2 resulted in the most potent compound in an initial screen. | nih.gov |

| N-benzylated pyrazole with benzodioxolane moiety | Meprin α inhibition | Marginal effect on inhibitory activity compared to N-benzylated pyrazole. | nih.gov |

Role of Sulfonamide Moiety Modifications

Modifications to the sulfonamide group itself, including derivatization of the sulfonamide nitrogen and substitution on an attached aromatic ring, are critical for tuning the biological activity.

The sulfonamide nitrogen (N1) is a key point for derivatization, and its substitution pattern can significantly influence potency. SAR studies have shown that the sulfonamide NH can participate in important intramolecular hydrogen bonding, which may be crucial for the active conformation of the molecule. strath.ac.uk In some cases, monosubstitution at the N1 nitrogen with heterocyclic rings can lead to highly potent drugs. youtube.com A series of N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide derivatives have been synthesized and studied, demonstrating the feasibility and importance of such derivatization. nih.gov

| Modification at Sulfonamide Nitrogen | Significance | Example/Finding | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Can provide a preferred active conformation. | The pyrazole ring can form an intramolecular hydrogen bond with the sulfonamide NH. | strath.ac.uk |

| Monosubstitution with Heterocyclic Rings | Can lead to highly potent compounds. | Substitution at the N1 amino group with heterocyclic rings is a key strategy. | youtube.com |

| N-Alkyl Substitution | A viable strategy for creating diverse derivatives. | Synthesis of N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide derivatives. | nih.gov |

The nature and position of substituents on an aromatic ring attached to the sulfonamide group can have a substantial effect on biological activity. nih.gov

Investigations into sulfonamide-bearing pyrazolone derivatives revealed that the position of the sulfonamide group on the benzene (B151609) ring influenced inhibitory activity against carbonic anhydrase isozymes. nih.gov Compounds with a sulfonamide group at the meta position generally displayed higher activity than their para-position counterparts. nih.gov This positional isomerism also correlated with selectivity for activity against acetylcholinesterase and butyrylcholinesterase. nih.gov Furthermore, the electronic properties of substituents on the S-aryl sulfonamides are important, with both electron-donating and electron-withdrawing groups being well-tolerated in certain series. acs.org

| Scaffold | Substituent/Position on Aromatic Ring | Impact on Biological Activity | Reference |

|---|---|---|---|

| Sulfonamide-bearing pyrazolones | Sulfonamide at meta vs. para position of benzene ring | Meta-substituted compounds generally showed higher activity against carbonic anhydrase isozymes. This also affected selectivity for cholinesterases. | nih.gov |

| S-aryl sulfonamides | Various electron-donating and electron-withdrawing groups | Both types of groups were well-tolerated, leading to the formation of the corresponding sulfonamides. | acs.org |

| Sulfonamide-bearing pyrazolones | Absence of electron-withdrawing substituents on a second benzene ring | The positional effect of the sulfonamide group was less pronounced. | nih.gov |

Linker and Side Chain Modifications

Modifications to the linker and side chain regions of N-methyl-1H-pyrazole-4-sulfonamide derivatives are a key strategy for refining their pharmacological profile.

The degree of flexibility or rigidity in the molecular structure can significantly impact binding affinity to biological targets. Studies on related pyrazole-based inhibitors have shown that while a rigidified scaffold can be beneficial, it may also limit selectivity. For instance, a scaffold-hopping approach that resulted in a rigid pyrazole core led to highly potent inhibitors of meprin α but lacked the necessary flexibility to achieve selectivity for meprin β. nih.gov This suggests that the introduction of conformational flexibility through linker and side chain modifications is a critical parameter for modulating activity and achieving selectivity between related enzyme isoforms. nih.gov The length and bulkiness of side chains are also important factors; in a series of pyrazole sulfonamide derivatives developed as N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, modifications to the bulk and length of substituents on the pyrazole ring were explored to optimize activity. researchgate.net

Fine-tuning linker and side chain elements is a powerful method to enhance the specificity and selectivity of pyrazole sulfonamides for their intended targets.

In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to a novel series of potent compounds. nih.gov SAR analysis revealed that the topology of the pyrazole ring at different positions was crucial for activity and selectivity. For example, a derivative with a 1-methyl-1H-pyrazol-5-yl moiety was found to be less active against CDK2 than its 1-methyl-1H-pyrazol-4-yl counterpart. nih.gov Furthermore, moving the point of attachment on the second pyrazole ring from the 4-position to the 5-position resulted in an 18-fold reduction in CDK2 inhibition, highlighting a strong dependency on the linker topology for kinase selectivity. nih.gov

Similarly, studies on other pyrazolone derivatives bearing a sulfonamide group have demonstrated that even subtle changes in substituent positioning can dramatically alter selectivity. A comparison of compounds with a sulfonamide group at the meta-position versus the para-position of a phenyl ring showed significant differences in activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that the linker's spatial arrangement is key to achieving enzyme selectivity. nih.gov Research on pyrazole-sulfonamide derivatives has also yielded compounds with selective effects against specific cancer cell lines, such as rat brain tumor cells (C6). researchgate.net

In a related series of pyrazole-4-carboxamide analogues, designed as Aurora kinase inhibitors, specific side chain modifications were instrumental in achieving dual selectivity. Compound 6k emerged as a selective inhibitor of both Aurora A and Aurora B kinases, demonstrating that targeted modifications can successfully yield compounds with a desired multi-target profile. nih.gov

Table 1: Effect of Pyrazole Linker and Side Chain Modifications on Kinase Selectivity Data extracted from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, where a phenylsulfonamide was replaced by a pyrazole.

| Compound | Modification | Target | Inhibitory Constant (Ki, µM) | Selectivity Note |

|---|---|---|---|---|

| 15 | 1H-pyrazol-4-yl at pyrimidinyl-C2-NH | CDK2 | 0.005 | Most potent CDK2 inhibitor in the series. nih.gov |

| 23 | 1H-pyrazol-5-yl at pyrimidinyl-C2-NH | CDK2 | 0.090 | 18-fold less potent than its 1H-pyrazol-4-yl counterpart (Compound 15). nih.gov |

| 16 | 1-methyl-1H-pyrazol-4-yl at pyrimidinyl-C4 | CDK2 | - | High percentage of CDK2 inhibition (97%). nih.gov |

| 35 | 1-methyl-1H-pyrazol-5-yl at pyrimidinyl-C4 | CDK2 | - | Lower percentage of CDK2 inhibition (64%) compared to its regioisomer (Compound 16). nih.gov |

Stereochemical Considerations in Activity and Selectivity

The three-dimensional arrangement of atoms (stereochemistry) within inhibitor molecules is a critical determinant of their interaction with the chiral environment of a protein's binding site.

A compelling example is seen in the development of pyrazole sulfonamides as NAAA inhibitors, which feature a complex azabicyclo[3.2.1]octane side chain. An in-depth SAR study led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689). nih.gov The "endo" configuration denotes a specific stereochemistry of the substituent on the bicyclic ring system, which was found to be crucial for potent inhibition. This compound inhibited human NAAA in the low nanomolar range (IC₅₀ = 0.042 μM) and was identified as a lead candidate due to its high activity and favorable drug-like profile, a direct result of optimizing the stereochemistry and nature of the side chain. nih.govacs.org

The importance of the spatial positioning of substituents is also evident in the development of CDK2 inhibitors. As mentioned previously, the regioisomerism of the 1-methyl-1H-pyrazole group (1-methyl-1H-pyrazol-4-yl vs. 1-methyl-1H-pyrazol-5-yl) had a profound impact on inhibitory activity. nih.gov This topological difference, which dictates the directionality of the substituent in 3D space, is a fundamental stereochemical consideration that governs the molecule's ability to fit within the kinase's ATP-binding pocket and form key interactions. Some studies on related pyrazole derivatives also note the presence of E/Z conformational isomers, which can influence binding affinity. nih.gov These findings underscore the necessity of controlling stereochemistry to achieve high potency and selectivity. nih.govresearchgate.netnih.gov

Table 2: Influence of Side Chain and Stereochemistry on NAAA Inhibitory Activity Data extracted from SAR studies of pyrazole azabicyclo[3.2.1]octane sulfonamides.

| Compound | Side Chain on Azabicyclo[3.2.1]octane Core | Stereochemistry | h-NAAA IC50 (µM) |

|---|---|---|---|

| 39 (ARN16186) | Tropyl | endo | Potent inhibitor nih.gov |

| 50 (ARN19689) | Ethoxymethyl-pyrazinyloxy | endo | 0.042 nih.gov |

| 15 | 3,5-diethyl substitution on pyrazole | N/A | 1.11 acs.org |

| 8 | 3-methyl-5-ethyl substitution on pyrazole | N/A | ~0.5 (2-fold more active than 15) acs.org |

Computational and Theoretical Investigations

Molecular Docking Simulations

Prediction of Ligand-Target Binding Modes

No specific data is available for N-methyl-1H-pyrazole-4-sulfonamide.

Elucidation of Key Interacting Residues (Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

No specific data is available for N-methyl-1H-pyrazole-4-sulfonamide.

Binding Affinity Prediction and Scoring

No specific data is available for N-methyl-1H-pyrazole-4-sulfonamide.

Molecular Dynamics (MD) Simulations

Analysis of Ligand-Protein Complex Stability

No specific data is available for N-methyl-1H-pyrazole-4-sulfonamide.

Conformational Changes and Dynamic Interactions within Binding Pockets

No specific data is available for N-methyl-1H-pyrazole-4-sulfonamide.

Advanced Characterization and Analytical Methods in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and bonding through its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-methyl-1H-pyrazole-4-sulfonamide, both ¹H and ¹³C NMR are essential for structural verification. acs.org

¹H NMR: In the proton NMR spectrum of N-methyl-1H-pyrazole-4-sulfonamide, one would anticipate distinct signals corresponding to each unique proton environment. Based on data from analogous pyrazole (B372694) structures, the spectrum is expected to show two singlets in the aromatic region for the two protons on the pyrazole ring. chemicalbook.commdpi.com The proton at the C5 position typically appears more downfield than the proton at the C3 position. A sharp singlet would correspond to the three protons of the N-methyl group. chemicalbook.com Furthermore, a broad singlet is expected for the two protons of the primary sulfonamide (-SO₂NH₂) group, which can exchange with deuterium (B1214612) in solvents like D₂O. mdpi.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For N-methyl-1H-pyrazole-4-sulfonamide, three distinct signals are expected for the pyrazole ring carbons. The carbon atom attached to the sulfonamide group (C4) would have a specific chemical shift, while the C3 and C5 carbons would also show characteristic signals. nih.govnih.gov An additional signal in the upfield region would correspond to the carbon of the N-methyl group. nih.gov

Detailed analysis of related pyrazole-sulfonamide derivatives supports these assignments. For instance, studies on various N-substituted and ring-substituted pyrazole sulfonamides consistently use ¹H and ¹³C NMR to confirm their structures, showing characteristic shifts for the pyrazole ring and associated functional groups. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-methyl-1H-pyrazole-4-sulfonamide

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole H3 | Singlet | ~130-140 |

| Pyrazole H5 | Singlet | ~125-135 |

| N-CH₃ | Singlet (~3.7-3.9) | ~35-40 |

| SO₂NH₂ | Broad Singlet | N/A |

| Pyrazole C3 | N/A | ~135-145 |

| Pyrazole C4 | N/A | ~110-120 |

| Pyrazole C5 | N/A | ~130-140 |

Note: Values are estimates based on data from analogous compounds reported in the literature. Actual shifts may vary depending on solvent and experimental conditions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. In the FT-IR spectrum of N-methyl-1H-pyrazole-4-sulfonamide, characteristic absorption bands confirm its key structural features. nih.govresearchgate.net

The most prominent bands would include:

N-H Stretching: The primary sulfonamide group (-SO₂NH₂) typically displays two distinct stretching bands in the region of 3200-3400 cm⁻¹. mdpi.com

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong absorption bands: an asymmetric stretch usually found between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1160 cm⁻¹. nih.gov

C=N and C=C Stretching: Vibrations associated with the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretches from the pyrazole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. nih.gov

These assignments are confirmed by IR data from structurally similar compounds, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, which shows characteristic absorptions for the SO₂ group at 1145 cm⁻¹ and for N-H stretching at 3284 cm⁻¹. nih.govresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for N-methyl-1H-pyrazole-4-sulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (NH₂) | Symmetric & Asymmetric Stretching | 3200 - 3400 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1600 |

| Pyrazole Ring (C-H) | Stretching | ~3100 |

| Methyl Group (C-H) | Stretching | ~2950 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like pyrazole-sulfonamides. nih.gov

For N-methyl-1H-pyrazole-4-sulfonamide (molecular formula C₄H₇N₃O₂S), the expected monoisotopic mass is approximately 161.0262 Da. High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental formula. In ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z ≈ 162.0340.

Analysis of related compounds by LC-MS is frequently used to monitor reaction progress and confirm product identity. nih.gov The fragmentation pattern in MS/MS experiments would likely involve the loss of SO₂ (64 Da) or cleavage of the sulfonamide group.

Table 3: Predicted Mass Spectrometry Data for N-methyl-1H-pyrazole-4-sulfonamide

| Parameter | Value | Technique |

| Molecular Formula | C₄H₇N₃O₂S | - |

| Molecular Weight | 161.19 g/mol | - |

| Monoisotopic Mass | 161.0262 Da | HRMS |

| Protonated Ion [M+H]⁺ | ~162.0340 m/z | ESI-MS |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, corresponding to electronic transitions between energy levels. Aromatic systems like the pyrazole ring in N-methyl-1H-pyrazole-4-sulfonamide are expected to exhibit absorption maxima (λ_max) in the ultraviolet region, typically between 200-400 nm. These absorptions are due to π→π* electronic transitions within the conjugated system of the heterocyclic ring. While specific experimental data for N-methyl-1H-pyrazole-4-sulfonamide is not widely reported, the technique is valuable for confirming the presence of the pyrazole chromophore.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is exclusively used for studying species with one or more unpaired electrons, such as radicals or paramagnetic metal complexes (e.g., Cu(II), Co(II), Mn(II)).

While N-methyl-1H-pyrazole-4-sulfonamide itself is diamagnetic and thus ESR-silent, it can act as a ligand to form complexes with paramagnetic metal ions. The resulting ESR spectrum would provide valuable information about the coordination geometry and the nature of the metal-ligand bonding. Although no ESR studies on metal complexes of N-methyl-1H-pyrazole-4-sulfonamide were found, the technique has been successfully applied to study complexes of other sulfonamides. For example, ESR has been used to investigate the coordination environment of copper(II) and cobalt(II) in carbonic anhydrase when bound to sulfonamide inhibitors, revealing details about the symmetry and ligand field. nih.govnih.gov This demonstrates the potential utility of ESR for characterizing metal complexes involving the pyrazole-sulfonamide scaffold.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the absolute connectivity and stereochemistry of a molecule. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.

A crystal structure of N-methyl-1H-pyrazole-4-sulfonamide would unambiguously confirm the planarity of the pyrazole ring and the geometry around the sulfur atom. Of particular interest would be the intermolecular hydrogen bonding network. The primary sulfonamide group (-NH₂) can act as a hydrogen bond donor, while the pyrazole ring nitrogen (N2) and the sulfonyl oxygen atoms can act as hydrogen bond acceptors. This could lead to the formation of complex supramolecular architectures like chains or sheets in the solid state.

While the specific crystal structure for N-methyl-1H-pyrazole-4-sulfonamide is not publicly available, crystallographic data for many related pyrazole derivatives have been reported and deposited in the Cambridge Crystallographic Data Centre (CCDC). mdpi.com For instance, studies of 4-halogenated-1H-pyrazoles have shown that the substituent at the 4-position influences the hydrogen-bonding motif, leading to either trimeric units or catemeric (chain-like) structures. Analysis of such related structures provides a strong basis for predicting the solid-state behavior of N-methyl-1H-pyrazole-4-sulfonamide.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a newly synthesized compound.

Table 1: Theoretical Elemental Composition of N-methyl-1H-pyrazole-4-sulfonamide

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 27.42% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.03% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.99% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.27% |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.31% |

| Total | | | | 175.196 | 100.00% |

In practice, the experimentally determined values for carbon, hydrogen, and nitrogen are expected to be within ±0.4% of the calculated theoretical values, which is a widely accepted margin for confirming the elemental purity of a compound. jst.go.jp For instance, in the characterization of a related, more complex pyrazole sulfonamide derivative, C₁₈H₁₂Cl₂F₃N₃O₄S, the reported elemental analysis data demonstrates this principle. jst.go.jp

Table 2: Example Elemental Analysis Data for a Related Pyrazole Sulfonamide Derivative (C₁₈H₁₂Cl₂F₃N₃O₄S) jst.go.jp

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 43.74 | 43.78 |

| Hydrogen | 2.45 | 2.47 |

This close correlation between the calculated and found percentages for the representative compound underscores the reliability of elemental analysis in verifying the structure of pyrazole sulfonamide derivatives.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and widely used technique in synthetic chemistry for monitoring the progress of a reaction. nih.govscielo.org.mx Its simplicity, speed, and low cost make it an ideal method for qualitatively assessing the consumption of starting materials and the formation of products. In the synthesis of N-methyl-1H-pyrazole-4-sulfonamide and its derivatives, TLC is routinely employed to track the conversion of the pyrazole starting material into the desired sulfonamide product. nih.govacs.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase or eluent. The mobile phase travels up the plate by capillary action, and the components of the spotted mixture move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For the separation of pyrazole sulfonamides, a common mobile phase system is a mixture of ethyl acetate (B1210297) and hexane. wvu.edubiotage.comresearchgate.net The polarity of the eluent can be adjusted by varying the ratio of these two solvents to achieve optimal separation of the spots corresponding to the starting materials, intermediates, and the final product.

Table 3: Representative TLC System for Pyrazole Sulfonamide Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 3:7 or 4:6 v/v) researchgate.net |

| Visualization | UV light (254 nm) or iodine chamber |

The progress of the reaction is monitored by comparing the TLC profile of the reaction mixture over time to that of the starting materials. At the beginning of the reaction, a spot corresponding to the starting material will be prominent. As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot corresponding to the more polar product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Different compounds will have different Rf values under the same conditions. For example, the newly formed N-methyl-1H-pyrazole-4-sulfonamide would be expected to have a different Rf value than its precursor, 1-methyl-1H-pyrazole-4-sulfonyl chloride, allowing for clear differentiation on the TLC plate. By tracking the disappearance of the reactant's Rf and the appearance of the product's Rf, chemists can effectively determine the endpoint of the reaction. nih.gov

Future Research Directions and Translational Potential Pre Clinical Focus

Rational Design of Next-Generation N-methyl-1H-pyrazole-4-sulfonamide Analogues

The development of new, more effective drugs from a known scaffold like N-methyl-1H-pyrazole-4-sulfonamide hinges on the principles of rational drug design. This process involves making targeted modifications to the molecule's structure to enhance its desired properties. A key strategy is the synthesis of new derivatives by reacting pyrazole (B372694) sulfonyl chloride with various amines, a method that has proven effective for creating a library of related compounds. nih.gov

Structure-activity relationship (SAR) studies are central to this effort. These studies systematically alter parts of the molecule and assess how these changes affect its biological activity. For instance, research on related pyrazole sulfonamides has shown that the nature and position of substituent groups on the pyrazole and sulfonamide moieties can dramatically influence their potency and selectivity as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.govmdpi.com Future research will likely focus on synthesizing a diverse array of N-methyl-1H-pyrazole-4-sulfonamide analogues with different substituents to build a comprehensive SAR profile. This will allow for the identification of key structural features that can be optimized to create more potent and selective drug candidates.

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

The pyrazole scaffold is a versatile structure found in a wide range of biologically active compounds, suggesting that N-methyl-1H-pyrazole-4-sulfonamide and its analogues could interact with multiple biological targets. acs.org While specific targets for N-methyl-1H-pyrazole-4-sulfonamide are not yet well-defined in the literature, the broader pyrazole class has been shown to inhibit a variety of enzymes, including protein kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.gov

Future research will likely employ a combination of computational and experimental methods to identify the specific molecular targets of N-methyl-1H-pyrazole-4-sulfonamide and its derivatives. Techniques such as chemical proteomics and affinity-based assays can be used to isolate and identify the proteins that bind to these compounds. Once potential targets are identified, they must be validated to confirm their role in the desired therapeutic effect. This validation process is a critical step in ensuring that the drug is acting on the intended pathway and can lead to the discovery of novel therapeutic interventions for a range of diseases.

Strategies for Enhancing Pre-clinical Efficacy and Selectivity

A major challenge in drug development is achieving high efficacy against the target while minimizing off-target effects. For N-methyl-1H-pyrazole-4-sulfonamide analogues, enhancing preclinical efficacy and selectivity will be a key focus. One approach is to optimize the compound's ability to inhibit specific enzyme isoforms. For example, some pyrazole derivatives have shown selective inhibition of COX-2 over COX-1, which is associated with a better safety profile for anti-inflammatory drugs. nih.gov

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational tools with experimental methods is revolutionizing drug discovery. For the development of N-methyl-1H-pyrazole-4-sulfonamide analogues, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of new compounds and guide their design. mdpi.com These in silico methods can screen large virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for a particular target.

Q & A

Q. Methodological Focus

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with computed chemical shifts. For example, the pyrazole NH proton appears at δ 9.21 ppm in DMSO .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles .

- Mass Spectrometry : Confirm molecular ions (e.g., HRMS m/z [M+H]⁺ = 344.0059) and detect impurities via isotopic patterns .

How can researchers design experiments to evaluate the biological activity of N-methyl-1H-pyrazole-4-sulfonamide derivatives?

Q. Advanced Experimental Design

- In Vitro Assays : Test enzyme inhibition (e.g., Trypanosoma brucei N-myristoyltransferase) using fluorescence polarization or radiometric assays .

- Dose-Response Studies : Determine IC₅₀ values in cell-based models (e.g., mouse vas deferens for cannabinoid receptor affinity) .

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

What strategies address discrepancies between computational predictions and experimental data for sulfonamide derivatives?

Q. Data Contradiction Analysis

- Docking vs. Binding Assays : If molecular docking predicts high affinity but assays show weak activity, consider solvation effects or protein flexibility in simulations.

- DFT Calculations : Compare computed IR/NMR spectra with experimental data to identify tautomeric or conformational mismatches .

- Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., sulfonamide group geometry) using single-crystal structures .

How does the electronic nature of substituents influence the reactivity of N-methyl-1H-pyrazole-4-sulfonamide in further chemical modifications?

Q. Structure-Reactivity Relationship

- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the pyrazole 4-position increase sulfonamide acidity, enhancing nucleophilic substitution rates .

- Steric Effects : Bulky groups (e.g., cycloheptyl) hinder reactions at the triazole ring but improve selectivity in sulfoxidation .

- Hydrogen Bonding : Sulfonamide NH groups participate in H-bonding networks, affecting crystallization and solubility .

What methodologies are employed to determine the crystal structure of N-methyl-1H-pyrazole-4-sulfonamide derivatives?

Q. Crystallographic Techniques

- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .

- Data Collection : Collect reflections at 296 K with MoKα radiation (λ = 0.71073 Å) and refine structures using SHELXL .

- Validation : Check for disorder using PLATON and validate hydrogen bonding with Mercury .

How can researchers leverage structure-activity relationships (SAR) to design potent N-methyl-1H-pyrazole-4-sulfonamide-based inhibitors?

Q. Advanced SAR Strategies

- Bioisosteric Replacement : Substitute the sulfonamide with a carboxamide to improve metabolic stability .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Arg120 in target enzymes) using docking and mutagenesis .

- Fragment-Based Design : Screen pyrazole-sulfonamide fragments against protein targets to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.